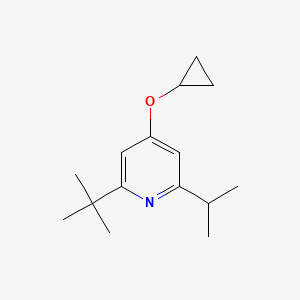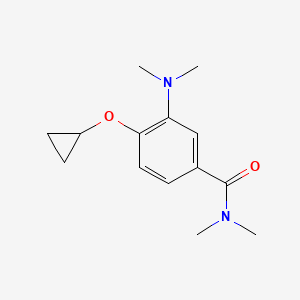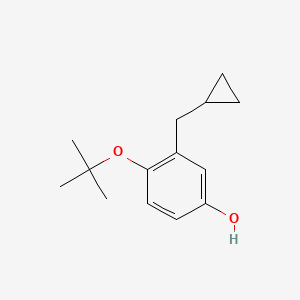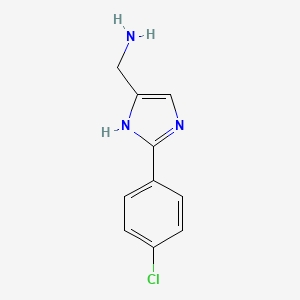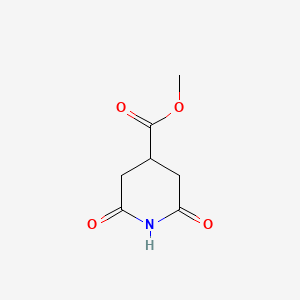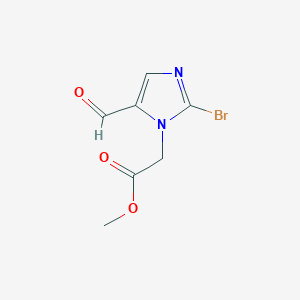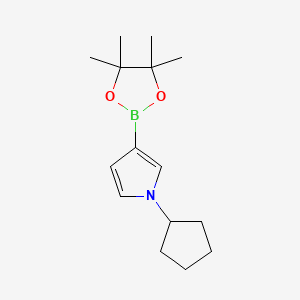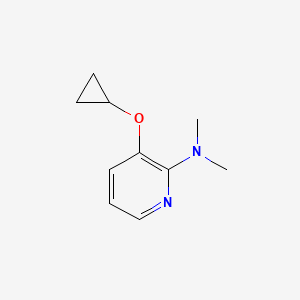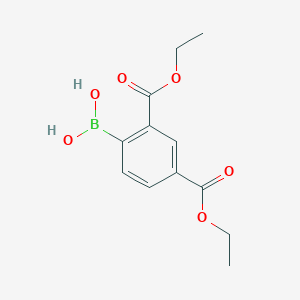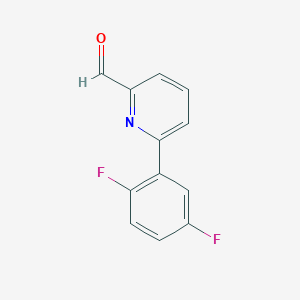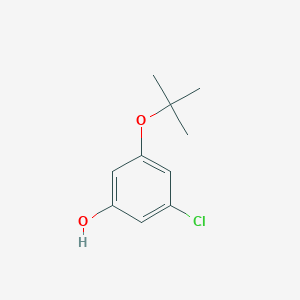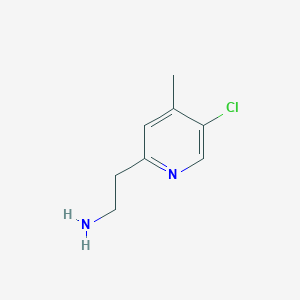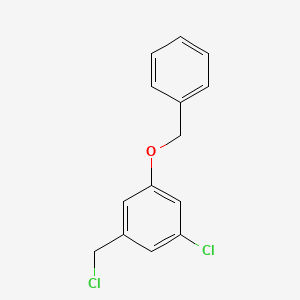
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene typically involves the substitution reactions on a benzene ring One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce the chlorine substituentThe chloromethyl group can be introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,2-Bis(chloromethyl)benzene: Similar structure but with two chloromethyl groups.
1-Chloro-2-(chloromethyl)benzene: Similar but with different positions of substituents.
1-(Benzyloxy)-2-(chloromethyl)benzene: Similar but with different positions of substituents
Uniqueness: The presence of both benzyloxy and chloromethyl groups allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C14H12Cl2O |
|---|---|
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
1-chloro-3-(chloromethyl)-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
VEZUJHXPQUDNAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


